N-[2-(2,5-Dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine, more commonly known as Nolomirole hydrochloride, is a synthetic compound belonging to the class of drugs known as dopamine agonists. Nolomirole also possesses α2-adrenoceptor agonist activity. [] While its initial development focused on its potential as a treatment for heart failure, subsequent research has explored a wider range of potential applications.
Nolomirole is synthesized through a multi-step process that involves the acylation of (′)-6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol (CHF-1024) with isobutyryl chloride in tetrahydrofuran (THF). [] CHF-1024, a key intermediate in Nolomirole synthesis, can be obtained through several related pathways:
Pathway 1: - Reductocondensation of 5,6-dimethoxy-2-tetralone with methylamine using lithium borohydride (LiBH4) or sodium borohydride (NaBH4) yields N-(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylamine. - This intermediate is then treated with 48% hydrobromic acid (HBr) at 110°C to yield CHF-1024. []
Pathway 2: - Condensation of 2,3-dimethoxybenzaldehyde with pyruvic acid using potassium hydroxide (KOH) in ethanol/water produces 4-(2,3-dimethoxyphenyl)-2-oxo-3-butenoic acid. - This compound undergoes reductocondensation with methylamine in the presence of hydrogen gas (H2) and a palladium on carbon catalyst (Pd/C) in ethanol/acetic acid, resulting in 4-(2,3-dimethoxyphenyl)-2-(methylamino)butyric acid. - Reaction with benzyl chloroformate and sodium hydroxide (NaOH) in water leads to the formation of the carbamate. - Treatment with refluxing thionyl chloride (SOCl2) provides 4-[2-(2,3-dimethoxyphenyl)ethyl]-3-methyloxazolidine-2,5-dione. - Reaction with aluminum chloride (AlCl3) in dichloromethane yields 5,6-dimethoxy-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one. - Reduction with H2 over Pd/C in ethanol containing methanolic hydrochloric acid (HCl) in an autoclave at 80°C produces N-(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylamine. - Demethylation with AlCl3 in hot toluene yields CHF-1024. []
Pathway 3: - 5,6-Dimethoxy-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one is demethylated with 48% HBr to yield 5,6-dihydroxy-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one. - This compound is then reduced with H2 over Pd/C in an autoclave to produce CHF-1024. []
Pathway 4: - Condensation of 4-(2,3-dimethoxyphenyl)-2-oxo-3-butenoic acid with methyl carbamate using p-toluenesulfonic acid (TsOH) in refluxing toluene produces a substituted furanone. - Hydrogenation with H2 over Pd/C in hot ethanol yields 4-(2,3-dimethoxyphenyl)-2-(methoxycarbonylamino)butyric acid. - Cyclization using polyphosphoric acid (PPA) at 60°C affords a tetralone intermediate. - Reduction with H2 over Pd/C in an autoclave yields N-(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamic acid methyl ester. - Reduction of the carbamoyl group with lithium aluminum hydride (LiAlH4) in hot THF yields N-(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylamine, which is then converted to CHF-1024. []
Heart Failure Treatment: Nolomirole was initially investigated for its potential in treating heart failure due to its ability to stimulate dopamine D2 receptors and α2-adrenoceptors. [] Stimulation of these receptors can lead to vasodilation, reduced heart rate, and improved cardiac contractility, which are beneficial effects in managing heart failure.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3